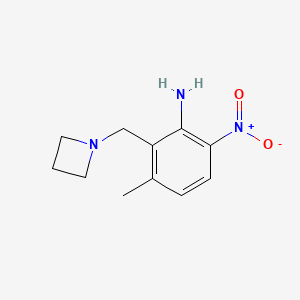

Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro-

Description

Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- (IUPAC name) is a substituted aromatic amine featuring a nitro group at position 6, a methyl group at position 3, and a 1-azetidinylmethyl moiety at position 2. Although direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds 5a–5j from –3) provide a basis for comparative analysis. These analogs share the N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)benzenamine backbone but differ in substituents, enabling insights into structure-property relationships .

Properties

CAS No. |

189383-10-6 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline |

InChI |

InChI=1S/C11H15N3O2/c1-8-3-4-10(14(15)16)11(12)9(8)7-13-5-2-6-13/h3-4H,2,5-7,12H2,1H3 |

InChI Key |

QHTGSPZUKYILFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)CN2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Amination: The aniline moiety is introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form corresponding amines.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (chlorine, bromine) or sulfonic acid derivatives.

Major Products:

Reduction: 2-(azetidin-1-ylmethyl)-3-methyl-6-aminoaniline.

Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- exhibits potential as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors associated with microbial or cancer cell pathways. This compound has been explored for its ability to inhibit key enzymes, leading to antimicrobial or anticancer effects .

Case Study: Cancer Treatment

A patent describes the use of compounds similar to Benzenamine in the treatment of various cancers, including lung, colon, and breast cancer. These compounds are noted for their ability to inhibit angiogenesis— the formation of new blood vessels that tumors need to grow—thus reducing tumor size and metastasis .

Organic Synthesis Applications

Intermediate in Heterocyclic Compound Synthesis

Benzenamine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. This application is critical in developing new pharmaceuticals.

Example: Synthesis of Novel Derivatives

In a study focused on synthesizing azetidinone derivatives, Benzenamine was utilized as a precursor. The resulting compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis, highlighting its role in developing treatments for infectious diseases .

Biological Studies

Investigating Biological Interactions

The compound has been investigated for its interactions with various biological targets. Studies focus on how it affects cellular processes and pathways involved in disease progression. For instance, it has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors involved in microbial or cancer cell pathways.

Pathways Involved: Inhibition of key enzymes or disruption of cellular processes leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents distinguish it from analogs:

- Position 6: A nitro group (–NO₂) replaces hydrogen or halogens (e.g., bromine in 5b, fluorine in 5c). The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like methyl (–CH₃) or alkoxy (–O–) .

Table 1: Structural Comparison of Benzenamine Derivatives

Physicochemical Properties

Melting Points and Stability

- The nitro group in the target compound may increase melting point compared to non-nitro analogs due to enhanced dipole interactions. For example, 5b (bromo-substituted) melts at 186°C, higher than 5a (112°C), suggesting halogenation improves thermal stability .

Spectroscopic Data

- IR Spectroscopy: All analogs show –NH stretching (~3410–3420 cm⁻¹) and C–H aromatic stretches (~3030–3040 cm⁻¹). The nitro group in the target compound would introduce strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), absent in 5a–5j .

- Mass Spectrometry : Analogs like 5a exhibit molecular ions at m/z 388.00 (M⁺), while brominated 5b shows m/z 468 (M⁺). The target compound’s molecular weight would depend on its exact formula but likely fall within a similar range .

Table 2: Analytical Data for Selected Compounds

| Compound | Empirical Formula | C (%) | H (%) | N (%) | O (%) |

|---|---|---|---|---|---|

| 5a | C₂₃H₂₅N₅O | 71.29 | 6.50 | 18.07 | 4.13 |

| 5j | C₂₃H₂₄N₆O₃ | 63.88 | 5.59 | 19.43 | 11.10 |

| Target* | Inferred | ~60–65 | ~5–6 | ~18–20 | ~10–12 |

*Theoretical values estimated based on nitro group contribution .

Biological Activity

Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- (CAS No. 189383-10-6) is a chemical compound with a molecular formula of and a molecular weight of approximately 221.26 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Research indicates that compounds similar to Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- exhibit various mechanisms of action, including:

- Inhibition of Kinases : Many azetidine derivatives have been studied for their ability to inhibit specific kinases associated with cancer proliferation, such as MEK (Mitogen-Activated Protein Kinase Kinase) and HGFR (Hepatocyte Growth Factor Receptor) .

- Anti-tumor Activity : The compound has shown promise in inhibiting the proliferation and migration of cancer cells, suggesting its potential use in cancer therapy .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that Benzenamine derivatives can effectively inhibit the proliferation of various human cancer cell lines through kinase inhibition pathways .

- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects by modulating prostaglandin synthesis, which could be beneficial in treating inflammatory diseases .

- Selectivity and Efficacy : Research highlights the selectivity of certain derivatives for specific targets, leading to reduced side effects compared to non-selective agents .

Case Study 1: MEK Inhibition

A study focused on azetidine compounds reported that derivatives similar to Benzenamine effectively inhibited MEK activity in human cancer cells. This inhibition led to a significant decrease in cell viability and proliferation in vitro.

Case Study 2: Anti-tumor Efficacy

Another research project evaluated the anti-tumor efficacy of benzenamine derivatives in xenograft models. The results indicated substantial tumor regression when treated with these compounds, emphasizing their potential as therapeutic agents.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.